COX-2 Inhibition: 4-Methoxyphenyl Isomer Defined by a Quantitative IC50 Value of 23.8 μM vs. Celecoxib Baseline
In a comprehensive study on imidazo[1,2-a]pyridine-based selective COX-2 inhibitors, the target compound bearing a 4-methoxyphenyl substituent at the 2-position and a 6-trifluoromethyl group exhibited a measured IC50 of 23.8 ± 0.20 μM for COX-2 inhibition. This activity is compared against the standard COX-2 selective inhibitor celecoxib, which yielded an IC50 of 0.04 ± 0.01 μM in the same assay [1]. While the target compound is less potent than celecoxib, its modest COX-2 activity provides a defined pilot starting point for further optimization of this scaffold.
| Evidence Dimension | COX-2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 23.8 ± 0.20 μM |
| Comparator Or Baseline | Celecoxib: IC50 = 0.04 ± 0.01 μM |
| Quantified Difference | 595-fold lower potency vs. celecoxib |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This quantifies the exact COX-2 inhibitory potential of this specific compound, enabling researchers to select it as a moderate-affinity starting point for SAR campaigns, differentiating it from inactive imidazopyridine analogs.
- [1] Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Journal of Molecular Structure, 2022, 131652. View Source
